PEG8000

Description

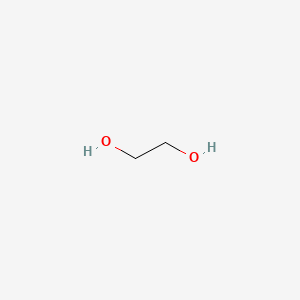

Structure

3D Structure

Properties

IUPAC Name |

ethane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6O2/c3-1-2-4/h3-4H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYCAIKOWRPUZTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6O2, HOCH2CH2OH, CH2OHCH2OH | |

| Record name | ETHYLENE GLYCOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8660 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHYLENE GLYCOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0270 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ethylene glycol | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Ethylene_glycol | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25322-68-3 | |

| Record name | Polyethylene glycol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25322-68-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID8020597 | |

| Record name | Ethylene glycol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8020597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

62.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Ethylene glycol is a clear, colorless syrupy liquid. The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. Since it is a liquid it can easily penetrate the soil and contaminate groundwater and nearby streams., Liquid; Water or Solvent Wet Solid, Clear, colorless, syrupy, odorless liquid. [antifreeze] [Note: A solid below 9 degrees F.]; [NIOSH], Liquid, ODOURLESS COLOURLESS VISCOUS HYGROSCOPIC LIQUID., Clear, colorless, syrupy, odorless liquid., Clear, colorless, syrupy, odorless liquid. [antifreeze] [Note: A solid below 9 °F.] | |

| Record name | ETHYLENE GLYCOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8660 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-Ethanediol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethylene glycol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/488 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Polyethylene glycol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037790 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ETHYLENE GLYCOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0270 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ETHYLENE GLYCOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/63 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Ethylene glycol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0272.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

387.7 °F at 760 mmHg (NTP, 1992), 197.3 °C, 197.00 to 198.00 °C. @ 760.00 mm Hg, 197 °C, 388 °F | |

| Record name | ETHYLENE GLYCOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8660 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHYLENE GLYCOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5012 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Polyethylene glycol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037790 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ETHYLENE GLYCOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0270 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ETHYLENE GLYCOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/63 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Ethylene glycol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0272.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

232 °F (NTP, 1992), 232 °F, 232 °F (111 °C) (closed cup), 111.11 °C c.c., 115 °C o.c. | |

| Record name | ETHYLENE GLYCOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8660 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethylene glycol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/488 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ETHYLENE GLYCOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5012 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYLENE GLYCOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0270 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ETHYLENE GLYCOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/63 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Ethylene glycol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0272.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

greater than or equal to 100 mg/mL at 63.5 °F (NTP, 1992), Miscible with lower aliphatic alcohols, glycerol, acetic acid, acetone and similar ketones, aldehydes, pyridine, similar coal tar bases; slightly soluble in ether (1:200); practically insoluble in benzene, its homologs, chlorinated hydrocarbons, petroleum ether, oils, Miscible with water, Solubility in water: miscible, Miscible | |

| Record name | ETHYLENE GLYCOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8660 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHYLENE GLYCOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5012 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYLENE GLYCOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0270 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Ethylene glycol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0272.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.115 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.1135 g/cu cm AT 20 °C, Bulk density: 9.31 lb/gal (15/15C), Relative density (water = 1): 1.1, 1.11 | |

| Record name | ETHYLENE GLYCOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8660 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHYLENE GLYCOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5012 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYLENE GLYCOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0270 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ETHYLENE GLYCOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/63 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Ethylene glycol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0272.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

2.14 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 2.1 (Air = 1), Relative vapor density (air = 1): 2.1, 2.14 | |

| Record name | ETHYLENE GLYCOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8660 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHYLENE GLYCOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5012 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYLENE GLYCOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0270 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ETHYLENE GLYCOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/63 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

0.06 mmHg at 68 °F ; 1 mmHg at 127.4 °F (NTP, 1992), 0.05 [mmHg], 0.092 mm Hg at 25 °C /Extrapolated/, Vapor pressure, Pa at 20 °C: 6.5, 0.06 mmHg | |

| Record name | ETHYLENE GLYCOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8660 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethylene glycol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/488 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ETHYLENE GLYCOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5012 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYLENE GLYCOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0270 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ETHYLENE GLYCOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/63 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Ethylene glycol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0272.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

Clear, colorless, syrupy, liquid [Note: A solid below 9 degrees F]. | |

CAS No. |

107-21-1, 37225-26-6, 25322-68-3 | |

| Record name | ETHYLENE GLYCOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8660 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethylene glycol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=107-21-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethylene glycol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000107211 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxirane, 2,2'-((1-methylethylidene)bis(4,1-phenyleneoxymethylene))bis-, polymer with alpha-hydro-omega-hydroxypoly(oxy-1,2-ethanediyl) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037225266 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbowax 300 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=155081 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Carbowax 400 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=152325 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Carbowax 300 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=152324 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ETHYLENE GLYCOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93876 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Glycol, polyethylene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57859 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Carbowax 1540 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32854 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Carbowax 1000 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32853 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Ethanediol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethylene glycol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8020597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethane-1,2-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.159 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYLENE GLYCOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FC72KVT52F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ETHYLENE GLYCOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5012 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Polyethylene glycol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037790 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ETHYLENE GLYCOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0270 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ETHYLENE GLYCOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/63 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

9 °F (NTP, 1992), -12.69 °C, 4 - 10 °C, -13 °C, 9 °F | |

| Record name | ETHYLENE GLYCOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8660 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHYLENE GLYCOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5012 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Polyethylene glycol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037790 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ETHYLENE GLYCOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0270 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ETHYLENE GLYCOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/63 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Ethylene glycol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0272.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

The Precipitating Power of PEG 8000: An In-Depth Technical Guide to its Mechanism of Action

For researchers, scientists, and drug development professionals, understanding the principles of macromolecular precipitation is fundamental. Polyethylene glycol (PEG) 8000 has long been a workhorse in the laboratory for the purification and concentration of proteins, nucleic acids, and viruses. This technical guide delves into the core mechanism of action of PEG 8000 in precipitation, providing a detailed exploration of the underlying principles, quantitative data for practical application, and standardized experimental protocols.

The primary mechanism by which PEG 8000 induces precipitation is through the principle of excluded volume .[1][2][3] In a solution, macromolecules such as proteins and DNA are hydrated, with water molecules surrounding them. PEG 8000, a long-chain, hydrophilic, and non-denaturing polymer, also has a high affinity for water molecules.[1][] As the concentration of PEG 8000 increases, it effectively sequesters water molecules for its own hydration, reducing the amount of "free" water available to solvate the target macromolecules.[5][6]

This reduction in available solvent forces the macromolecules closer together. Essentially, the PEG 8000 molecules, due to their size, sterically exclude the macromolecules from a significant portion of the solution's volume.[3][7] This exclusion creates an entropically unfavorable situation for the target macromolecules. To increase the overall entropy of the system, the macromolecules aggregate and precipitate out of the solution, thereby increasing the volume accessible to the PEG molecules.[8] This process is also influenced by factors such as the size and concentration of both the PEG and the target macromolecule, as well as solution conditions like pH and ionic strength.[1][2][9]

Quantitative Data for PEG 8000 Precipitation

The efficiency of PEG 8000-mediated precipitation is highly dependent on its concentration, with optimal concentrations varying for different types of macromolecules. The following tables summarize key quantitative data for the precipitation of proteins, nucleic acids, and extracellular vesicles (EVs) using PEG 8000.

| Target Macromolecule | Optimal PEG 8000 Concentration (% w/v) | Key Findings |

| Proteins | 5 - 20% | Efficiency is highest near the protein's isoelectric point. Divalent cations can enhance precipitation at pH values far from the pI.[9] The required PEG concentration is inversely related to the protein's molecular weight.[1] |

| Monoclonal Antibodies | 10 - 15% | A final concentration of 14.4% (w/w) PEG-3350 (a similar PEG) was used for precipitation.[10] |

| Target Macromolecule | Optimal PEG 8000 Concentration (% w/v) | Key Findings |

| Plasmid DNA | 8 - 13% | 13% PEG 8000 is effective for miniprep plasmid DNA purification.[] 8% PEG 8000 is used for large-scale plasmid purification.[11] |

| PCR Products | ~10% (final concentration from a 20% stock) | A 1:1 volume ratio of 20% PEG 8000/2.5 M NaCl solution to PCR product is commonly used.[12] |

| General Nucleic Acids | 4 - 6% | DNA begins to precipitate at 4% and is completely precipitated at 6% PEG 8000.[13] |

| Target Macromolecule | Optimal PEG 8000 Concentration (% w/v) | Key Findings |

| Extracellular Vesicles (sEVs) | 8 - 10% | Yields the highest particle numbers and purity for small EVs.[14] |

| Follicular and Serum-derived EVs | 8% | Yielded the highest EV particle number with low protein carry-over.[15] |

| Adenovirus and MS2 | 12% | A higher concentration of 12% (w/v) PEG 8000 was found to be effective for virus concentration in water.[16] |

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following are generalized protocols for the precipitation of proteins, plasmid DNA, and extracellular vesicles using PEG 8000.

Protein Precipitation Protocol

-

Preparation of Solutions:

-

Prepare a stock solution of 30-50% (w/v) PEG 8000 in a suitable buffer (e.g., phosphate-buffered saline, PBS).

-

Ensure the protein solution is clarified by centrifugation or filtration to remove any initial precipitates.

-

-

Precipitation:

-

Cool the protein solution and the PEG 8000 stock solution to 4°C.

-

Slowly add the PEG 8000 stock solution to the protein solution dropwise while gently stirring on ice to achieve the desired final PEG concentration.

-

Incubate the mixture on ice for 1-4 hours with gentle agitation.

-

-

Recovery of Precipitate:

-

Centrifuge the mixture at 10,000 x g for 30 minutes at 4°C.

-

Carefully decant the supernatant.

-

Resuspend the protein pellet in a minimal volume of a suitable buffer.

-

Plasmid DNA Precipitation Protocol[4]

-

Preparation of Solutions:

-

Prepare a solution of 13% (w/v) PEG 8000 in 1.6 M NaCl.

-

Have a 70% ethanol solution ready.

-

-

Precipitation:

-

To your plasmid DNA solution, add an equal volume of the 13% PEG 8000/1.6 M NaCl solution.

-

Mix thoroughly and incubate on ice for 20-30 minutes.

-

-

Recovery of Precipitate:

-

Centrifuge at maximum speed (e.g., >12,000 x g) for 10 minutes at 4°C.

-

Carefully aspirate and discard the supernatant.

-

Wash the DNA pellet by adding 500 µL of 70% ethanol and gently inverting the tube.

-

Centrifuge for 5 minutes at the same speed and temperature.

-

Carefully remove the ethanol wash and air-dry the pellet for 5-10 minutes.

-

Resuspend the DNA pellet in a suitable buffer (e.g., TE buffer).

-

Extracellular Vesicle (EV) Precipitation Protocol[14]

-

Preparation of Solutions:

-

Prepare a 20% (w/v) PEG 8000 solution in PBS. Filter-sterilize the solution.

-

-

Precipitation:

-

Centrifuge the cell culture supernatant at low speed (e.g., 300 x g for 10 minutes) to remove cells and debris.

-

Transfer the supernatant to a new tube and add the 20% PEG 8000 solution to a final concentration of 8-10%.

-

Mix well by inverting and incubate at 4°C overnight.

-

-

Recovery of Precipitate:

-

Centrifuge the mixture at 1,500 x g for 30 minutes at 4°C.

-

Discard the supernatant.

-

Resuspend the EV pellet in PBS.

-

For higher purity, a subsequent ultracentrifugation step (e.g., 110,000 x g for 2 hours) can be performed.

-

Visualizing the Mechanism and Workflow

To further elucidate the concepts discussed, the following diagrams illustrate the mechanism of action of PEG 8000 and a typical experimental workflow.

Caption: Mechanism of PEG 8000 precipitation via the excluded volume effect.

Caption: General experimental workflow for macromolecule precipitation using PEG 8000.

References

- 1. Protein precipitation with polyethylene glycol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 3. Mechanism of precipitation of proteins by polyethylene glycols. Analysis in terms of excluded volume - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Separating Chemical and Excluded Volume Interactions of Polyethylene Glycols with Native Proteins: Comparison with PEG Effects on DNA Helix Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. Mechanism of precipitation of proteins by polyethylene glycols. Analysis in terms of excluded volume. | Semantic Scholar [semanticscholar.org]

- 8. api.repository.cam.ac.uk [api.repository.cam.ac.uk]

- 9. Effect of divalent ions on protein precipitation with polyethylene glycol: mechanism of action and applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. biopharminternational.com [biopharminternational.com]

- 11. EP0920497B1 - Purification of plasmid dna by peg-precipitation and column chromatography - Google Patents [patents.google.com]

- 12. sites.lsa.umich.edu [sites.lsa.umich.edu]

- 13. researchgate.net [researchgate.net]

- 14. Precipitation with polyethylene glycol followed by washing and pelleting by ultracentrifugation enriches extracellular vesicles from tissue culture supernatants in small and large scales - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A simple, economical, and high-yield method for polyethylene glycol-based extraction of follicular and serum-derived extracellular vesicles - PMC [pmc.ncbi.nlm.nih.gov]

- 16. biorxiv.org [biorxiv.org]

A Technical Guide to the Aqueous Solubility of Polyethylene Glycol 8000 in Common Buffers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the solubility of Polyethylene Glycol 8000 (PEG 8000) in various aqueous buffer systems commonly utilized in biological and pharmaceutical research. Understanding the solubility parameters of PEG 8000 is critical for its application as a precipitation agent, excipient, and in the formulation of therapeutic proteins and other biomolecules.

Core Concepts of PEG 8000 Solubility

Polyethylene glycol is a polyether compound that is highly soluble in water. This excellent aqueous solubility is attributed to the ether oxygen atoms along the polymer chain, which can form hydrogen bonds with water molecules.[1][2] The solubility of PEG 8000 can be influenced by several factors, including temperature, the presence of salts, and the pH of the aqueous medium.

General Solubility in Water: PEG 8000 exhibits high solubility in water, with values of up to 630 mg/mL at 20°C having been reported.[1]

Quantitative Solubility of PEG 8000 in Different Aqueous Buffers

The solubility of PEG 8000 can be affected by the composition of the buffer system. While PEG 8000 is generally soluble in common biological buffers, high concentrations of salts can lead to a phenomenon known as "salting out," where the polymer precipitates from the solution. This principle is harnessed in techniques like protein precipitation and the formation of aqueous two-phase systems.

The following tables summarize the available quantitative data and qualitative observations for the solubility of PEG 8000 in phosphate, Tris, and citrate buffers.

Table 1: Solubility of PEG 8000 in Phosphate Buffers

| Buffer System | pH | Temperature (°C) | PEG 8000 Concentration (% w/v) | Observations |

| Sodium Phosphate Buffer with Sodium Sulfate | 7.4 | 23 | >10% (in the presence of ~6% Na2SO4) | Forms a two-phase system at higher concentrations of PEG and salt.[3] |

| Potassium Phosphate | - | - | Varies | Used to induce aqueous two-phase separation, indicating that high salt concentrations reduce PEG 8000 solubility. |

| Sodium Phosphate | 6.0 | - | - | In combination with PEG 2000, found to be a good system for maintaining immunoglobulin G1 solubility.[4] |

Table 2: Solubility of PEG 8000 in Tris-HCl Buffers

| Buffer System | pH | Temperature (°C) | PEG 8000 Concentration (% w/v) | Reference Application |

| 250 mM Tris-HCl | 7.6 | Room Temperature | 25% | 5x Blunt End Ligation Buffer. |

| 10 mM Tris-HCl | 8.0 | Room Temperature | 9% (with 0.8M NaCl) | Blocking agent in a buffer solution. |

| 0.1 M Tris | 8.5 | Room Temperature | 20% (with 0.2M MgCl2) | Component in a crystallization screen.[5] |

| 0.1 M Tris | 7.0 | Room Temperature | 10% (with 0.2M MgCl2) | Component in a crystallization screen.[5] |

Table 3: Solubility of PEG 8000 in Citrate Buffers

| Buffer System | pH | Temperature (°C) | PEG 8000 Concentration (% w/v) | Observations |

| Citric acid - NaOH | 5.0 | 30 | Soluble (used as a medium) | Used in a study to enhance the solubility of quercetin with PEG 8000, indicating good solubility of PEG 8000 itself.[6][7] |

| Sodium Citrate | - | 25 | Varies | Used to induce aqueous two-phase separation, suggesting high salt concentrations decrease PEG 8000 solubility.[8] |

| 0.1 M Citrate | 5.5 | Room Temperature | 20% | Component in a crystallization screen.[5] |

Factors Influencing PEG 8000 Solubility

The solubility of PEG 8000 in aqueous buffers is a complex interplay of various physicochemical factors. Understanding these factors is crucial for predicting and controlling the behavior of PEG 8000 in different formulations.

Experimental Protocols

General Method for Determining Maximum Solubility

This protocol outlines a general approach to determine the maximum solubility of PEG 8000 in a specific aqueous buffer.

Methodology:

-

Buffer Preparation: Prepare the desired aqueous buffer at the target pH and concentration.

-

Sample Preparation: To a known volume of the prepared buffer in a sealed container, add an excess amount of PEG 8000 powder.

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

-

Separation: Separate the undissolved PEG 8000 from the solution by centrifugation at a controlled temperature, followed by careful decantation of the supernatant, or by filtration through a membrane filter that does not interact with PEG.

-

Quantification: Determine the concentration of PEG 8000 in the clear supernatant. A common method is to take a known volume of the supernatant, evaporate the solvent, and weigh the remaining PEG 8000 residue.

Cloud Point Determination for Temperature-Dependent Solubility

The cloud point is the temperature at which a polymer solution becomes turbid upon heating or cooling, indicating the onset of phase separation. This method is particularly useful for understanding the temperature-dependent solubility of PEG 8000.

Methodology:

-

Sample Preparation: Prepare a series of solutions of PEG 8000 in the desired buffer at different concentrations.

-

Instrumentation: Place a sample in a temperature-controlled cell equipped with a light source and a detector to measure the transmittance of light through the solution.

-

Temperature Ramp: Gradually change the temperature of the sample at a controlled rate.

-

Detection: The cloud point is identified as the temperature at which a sharp decrease in light transmittance is observed.

-

Phase Diagram Construction: By plotting the cloud points for different PEG 8000 concentrations, a phase diagram can be constructed, which defines the temperature and concentration boundaries of solubility.

Conclusion

PEG 8000 is a highly water-soluble polymer that is also readily soluble in a variety of common aqueous buffer systems, including phosphate, Tris-HCl, and citrate buffers. Its solubility is influenced by factors such as temperature, pH, and the concentration and type of salts present in the buffer. While high concentrations of salts can decrease the solubility of PEG 8000, it remains a versatile and widely used tool in biopharmaceutical research and development. The experimental protocols outlined in this guide provide a framework for determining the specific solubility parameters of PEG 8000 in your buffer system of interest.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. Polyglykol 8000 - Ataman Kimya [atamanchemicals.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. people.mbi.ucla.edu [people.mbi.ucla.edu]

- 6. dergipark.org.tr [dergipark.org.tr]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical and Chemical Properties of Polyethylene Glycol 8000

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of Polyethylene Glycol 8000 (PEG 8000). The information is curated for researchers, scientists, and professionals in drug development who utilize this versatile polymer in their work. This document presents quantitative data in structured tables, details experimental protocols for property determination, and includes visualizations of key processes involving PEG 8000.

Chemical Identity and Structure

Polyethylene glycol is a polyether compound with the general structure H−(O−CH₂−CH₂)n−OH.[1] For PEG 8000, the '8000' designates an average molecular weight of approximately 8000 g/mol .[2] It is a linear polymer synthesized by the ring-opening polymerization of ethylene oxide.[3] The terminal hydroxyl groups are the primary sites for chemical modification and conjugation.

Physical Properties

PEG 8000 is a white, waxy solid at room temperature, often supplied as flakes or a powder.[1][3][4] Its physical properties are summarized in the tables below.

Tabulated Physical Properties

Table 1: General Physical Properties of PEG 8000

| Property | Value | References |

| Appearance | White, waxy solid (flakes or powder) | [1][3][4] |

| Average Molecular Weight | 7000 - 9000 g/mol | [2][4][] |

| Melting Point | 59 - 64 °C | [2][4][] |

| Density | 1.0845 g/mL (70 °C), 1.0689 g/mL (90 °C) | [2] |

| pH (5% w/v aqueous solution) | 5.5 - 7.0 | [2][] |

Table 2: Solubility of PEG 8000

| Solvent | Solubility | References |

| Water | Soluble (approx. 500 g/L at 20°C) | [3][6] |

| Ethanol | Soluble | [7] |

| Acetone | Soluble | [2] |

| Chlorinated Solvents (e.g., Dichloromethane) | Soluble | [2][7] |

| Aromatic Hydrocarbons (e.g., Benzene) | Very Soluble | [3][7] |

| Aliphatic Hydrocarbons (e.g., Hexane) | Insoluble/Slightly Soluble | [2][7] |

| Diethyl Ether | Insoluble | [7] |

Table 3: Viscosity and Other Physicochemical Parameters of PEG 8000

| Parameter | Value | References |

| Viscosity (100 °C, cSt) | 821.8 | [8] |

| Viscosity (98.9 °C, cPs) | 470 - 900 | [9] |

| Hydroxyl Value (mg KOH/g) | 12 - 16 | [8][9] |

| Flash Point (Cleveland Open Cup) | 270 °C | [8] |

| Boiling Point | > 250 °C | [10] |

Chemical Properties

PEG 8000 is a stable, hydrophilic, and biocompatible polymer.[1][7] Its chemical properties make it suitable for a wide range of applications in drug delivery and bioprocessing.

Stability and Storage

PEG 8000 is stable at room temperature, though it is susceptible to oxidative degradation in the presence of air, especially at elevated temperatures.[2] To minimize degradation, it should be stored in a well-closed container, protected from light and moisture.[] Aqueous solutions of PEG are stable and do not readily support microbial growth.[3]

Reactivity and Incompatibilities

The terminal hydroxyl groups of PEG 8000 can undergo typical alcohol reactions, allowing for the covalent attachment of other molecules, a process known as "PEGylation".[11] PEG 8000 is incompatible with strong oxidizing agents.[10] It may also reduce the antimicrobial action of certain preservatives and is incompatible with phenol, sorbitol, tannic acid, and salicylic acid.[2]

Experimental Protocols

This section details the methodologies for determining some of the key properties of PEG 8000.

Determination of Melting Point (Capillary Method)

Objective: To determine the melting range of PEG 8000.

Apparatus: Melting point apparatus, capillary tubes, thermometer.

Procedure:

-

Ensure the PEG 8000 sample is dry and in a fine powder form.

-

Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature approximately 10-15 °C below the expected melting point.

-

Then, decrease the heating rate to 1-2 °C per minute.

-

Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire solid has melted (completion of melting). This range is the melting point.

Measurement of Viscosity (Ubbelohde Viscometer)

Objective: To determine the kinematic viscosity of a PEG 8000 solution.

Apparatus: Ubbelohde viscometer, constant temperature water bath, stopwatch.

Procedure:

-

Prepare a PEG 8000 solution of known concentration in an appropriate solvent (e.g., water).

-

Pipette a precise volume of the solution into the viscometer.

-

Equilibrate the viscometer in a constant temperature water bath (e.g., 100 °C) for at least 15-20 minutes.

-

Apply suction to the appropriate arm to draw the liquid up above the upper timing mark.

-

Release the suction and measure the time it takes for the liquid meniscus to fall from the upper to the lower timing mark.

-

Repeat the measurement at least three times to ensure reproducibility.

-

The kinematic viscosity is calculated using the viscometer constant and the measured flow time.

Determination of Hydroxyl Value

Objective: To quantify the hydroxyl groups in PEG 8000.

Principle: The hydroxyl groups are acetylated using a known excess of acetic anhydride in pyridine. The unreacted acetic anhydride is then hydrolyzed to acetic acid, which is titrated with a standardized solution of sodium hydroxide.

Procedure (Method B):

-

Accurately weigh a specified amount of PEG 8000 into an acetylation flask.

-

Add a precise volume of pyridine/acetic anhydride solution.

-

Heat the flask in a water bath for 1 hour.

-

Cool the flask and add a known volume of water to hydrolyze the excess acetic anhydride.

-

Titrate the resulting acetic acid with a standardized potassium hydroxide/ethanol solution using a suitable indicator (e.g., phenolphthalein).

-

Perform a blank titration without the PEG 8000 sample.

-

The hydroxyl value is calculated from the difference in the titration volumes of the blank and the sample.[12]

Characterization by Differential Scanning Calorimetry (DSC)

Objective: To determine the thermal transitions, such as melting point and heat of fusion, of PEG 8000.

Apparatus: Differential Scanning Calorimeter.

Procedure:

-

Accurately weigh a small amount of PEG 8000 (typically 5-10 mg) into an aluminum DSC pan.

-

Seal the pan and place it in the DSC cell. An empty sealed pan is used as a reference.

-

Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.

-

The instrument records the difference in heat flow between the sample and the reference as a function of temperature.

-

The melting point is determined from the peak of the endothermic transition, and the heat of fusion is calculated from the area under the peak.[13]

Visualizations of Processes and Workflows

Experimental Workflow for Protein Precipitation using PEG 8000

Caption: Workflow for selective protein precipitation using PEG 8000.

Conceptual Diagram of PEG 8000 in Nanoparticle Drug Delivery

Caption: Role of PEG 8000 in the formulation and function of drug-loaded nanoparticles.

Mechanism of PEG-Induced Cell Fusion

Caption: Simplified mechanism of action for PEG 8000 as a cell fusogen.

References

- 1. chemrxiv.org [chemrxiv.org]

- 2. How Polyethylene Glycol Enhances Drug Delivery and Industrial Formulations [jindunchemical.com]

- 3. POLYETHYLENE GLYCOL 8000 - Ataman Kimya [atamanchemicals.com]

- 4. Hydroxyl number in polyethylene glycol | Metrohm [metrohm.com]

- 6. researchgate.net [researchgate.net]

- 7. bmrservice.com [bmrservice.com]

- 8. Protocol - Phage PEG precipitation/purification [depts.washington.edu]

- 9. researchgate.net [researchgate.net]

- 10. drugs.com [drugs.com]

- 11. researchgate.net [researchgate.net]

- 12. digicollections.net [digicollections.net]

- 13. PEG 8000 - Ataman Kimya [atamanchemicals.com]

The Role of PEG 8000 as a Molecular Crowding Agent: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of Polyethylene Glycol 8000 (PEG 8000) as a molecular crowding agent in biological research and drug development. By mimicking the crowded intracellular environment, PEG 8000 facilitates the study of biomolecular interactions, stability, and function under conditions that more closely resemble the native cellular context. This guide details the core principles of molecular crowding, the specific effects of PEG 8000, and provides detailed experimental protocols and quantitative data to aid in the design and interpretation of experiments.

Introduction to Molecular Crowding and PEG 8000

The interior of a cell is a densely packed environment, with macromolecules occupying a significant portion of the total volume, a phenomenon known as molecular crowding. This crowding has profound effects on the structure, function, and interactions of biomolecules. The primary mechanism by which molecular crowding agents exert their influence is the "excluded volume effect," where the presence of large molecules reduces the available volume for other molecules, thereby increasing their effective concentrations and favoring more compact states.

PEG 8000, a hydrophilic polymer with an average molecular weight of 8000 g/mol , is a widely used and effective molecular crowding agent. Its inert nature, high water solubility, and ability to induce significant excluded volume effects at relatively low concentrations make it an ideal tool for in vitro studies aiming to replicate the crowded cellular milieu.[1][2][3]

Core Principles and Mechanisms of Action

The primary mechanism of PEG 8000 as a molecular crowding agent is the excluded volume effect . This entropic effect arises because the center of a macromolecule cannot approach another macromolecule closer than the sum of their radii. In a solution containing a high concentration of a crowder like PEG 8000, the total volume available to other macromolecules is significantly reduced. This reduction in available volume leads to an increase in the chemical potential of the macromolecules, which drives processes that lead to a more compact state, such as protein folding, protein-protein association, and the formation of higher-order complexes.

Beyond the excluded volume effect, "soft" or chemical interactions can also play a role. These can include weak, nonspecific interactions between PEG 8000 and the biomolecules under study.[1]

Effects of PEG 8000 on Biomolecular Systems

The application of PEG 8000 as a molecular crowding agent has been shown to influence a wide range of biological processes:

-

Protein Stability and Folding: PEG 8000 generally stabilizes the folded state of proteins by destabilizing the more extended unfolded or partially folded states. This can lead to an increase in the melting temperature (Tm) of proteins.[4][5] The crowded environment can also influence the folding pathway, potentially reducing the population of misfolded intermediates.

-